molecular formula C12H8O3 B14472928 Dibenzo(b,e)(1,4)dioxin-2-ol CAS No. 71866-40-5

Dibenzo(b,e)(1,4)dioxin-2-ol

Cat. No.: B14472928
CAS No.: 71866-40-5
M. Wt: 200.19 g/mol
InChI Key: FWLAOVKZMGIRQP-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin-2-ol is a hydroxylated derivative of dibenzo[b,e][1,4]dioxin (CAS 262-12-4), a polycyclic aromatic compound consisting of two benzene rings fused to a 1,4-dioxin ring. The hydroxyl (-OH) group at position 2 distinguishes it from its parent structure and other derivatives. This compound shares structural similarities with polychlorinated dibenzodioxins (PCDDs) and polybrominated dibenzodioxins (PBDDs), but its hydroxyl substituent imparts distinct physicochemical and biological properties .

Properties

CAS No.

71866-40-5

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzo-p-dioxin-2-ol

InChI

InChI=1S/C12H8O3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,13H

InChI Key

FWLAOVKZMGIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,e)(1,4)dioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-chlorophenol in the presence of a base, followed by cyclization to form the dioxin ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Chlorinated Derivatives

Chlorinated dibenzodioxins, such as 2,7-dichlorodibenzo[b,e][1,4]dioxin (CAS 33857-26-0) and 1,2,4-trichlorodibenzo[b,e][1,4]dioxin, are well-studied environmental pollutants. Key differences include:

  • Substituent Effects : Chlorine atoms increase lipophilicity and environmental persistence, whereas the hydroxyl group in Dibenzo(b,e)(1,4)dioxin-2-ol enhances solubility in polar solvents .
  • Toxicity : Chlorinated congeners with substitutions at positions 2, 3, 7, or 8 exhibit high toxicity via aryl hydrocarbon receptor (AhR) activation. In contrast, hydroxylation at position 2 may reduce toxicity due to altered binding affinity .

Table 1: Comparative Properties of Selected Dibenzo[b,e][1,4]dioxin Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Toxicity (WHO-TEQ)
This compound C₁₂H₈O₃ 200.19 -OH at C2 Not classified
2,7-Dichlorodibenzo[b,e][1,4]dioxin C₁₂H₆Cl₂O₂ 253.08 -Cl at C2, C7 0.1–1.0*
1,2,4-Trichlorodibenzo[b,e][1,4]dioxin C₁₂H₅Cl₃O₂ 287.53 -Cl at C1, C2, C4 0.5–5.0*

*Toxicity ranges based on WHO-TEQ values for chlorinated analogs .

Hydroxylated Derivatives

Hydroxylation patterns significantly alter biological activity:

  • 2,3-Dihydro-1,4-benzodioxin-2-ol (CAS 5770-59-2): A simpler dihydro analog with a hydroxyl group, used in pharmaceutical intermediates. Its saturated dioxane ring reduces aromaticity and reactivity compared to this compound .

Table 2: Antioxidant Activity of Hydroxylated Dibenzo[b,e][1,4]dioxins

Compound DPPH Radical Scavenging (%) Reference
This compound 65–75% (at 100 µM)
Compound 23 >90% (at 50 µM)
2,3-Dihydro-1,4-benzodioxin-2-ol 40–50% (at 100 µM)

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